2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-(2-phenylpropyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
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Overview
Description
2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-(2-phenylpropyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes benzimidazole, triazoloquinazoline, and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-(2-phenylpropyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting with the preparation of the benzimidazole and triazoloquinazoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-(2-phenylpropyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-(2-phenylpropyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-(2-phenylpropyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole and triazoloquinazoline derivatives, such as:
- 2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(2-phenylpropyl)quinazolin-4-amine
- 2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(2-phenylpropyl)triazolo[1,5-c]quinazolin-6-amine
Uniqueness
What sets 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-(2-phenylpropyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(2-methylbenzimidazol-1-yl)ethyl]-N-(2-phenylpropyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7/c1-19(21-10-4-3-5-11-21)18-29-28-31-23-13-7-6-12-22(23)27-32-26(33-35(27)28)16-17-34-20(2)30-24-14-8-9-15-25(24)34/h3-15,19H,16-18H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDJOHVHCTXZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4NCC(C)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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